5-Chloro-N,4-dimethylpyridin-2-amine
CAS No.:
Cat. No.: VC18069775
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2 |
|---|---|
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 5-chloro-N,4-dimethylpyridin-2-amine |
| Standard InChI | InChI=1S/C7H9ClN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |
| Standard InChI Key | YJGMXWMLHTZXRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1Cl)NC |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 5-chloro-N,4-dimethylpyridin-2-amine typically involves halogenation and amination steps. One optimized route starts with 2-(dimethylamino)pyridine-5-boronic acid hydrate, which undergoes chlorination using -chlorosuccinimide (NCS) in acetonitrile at 80°C for 12 hours, achieving a 91% yield . Microwave-assisted diazotization of aminopyridines in dimethylformamide (DMF) with trifluoromethanesulfonic acid has also been reported to accelerate reaction kinetics.
Industrial Manufacturing
Industrial production employs scalable amination reactions using 2- and 4-halopyridines with dimethylamine under controlled conditions. Purification via crystallization or chromatography ensures high purity (>98%), critical for pharmaceutical applications . Process analytical technology (PAT) monitors critical quality attributes like particle size during scale-up, ensuring batch consistency .
Table 1: Key Synthetic Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Reagent | -Chlorosuccinimide | 91% |
| Solvent | Acetonitrile | - |
| Temperature | 80°C | - |
| Reaction Time | 12 hours | - |
Chemical Properties and Reactivity
Oxidation and Reduction Pathways
The dimethylamino and chloro substituents dictate the compound’s redox behavior:
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Oxidation: Treatment with -chloroperbenzoic acid (mCPBA) yields the -oxide derivative via electrophilic activation.
-
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran dechlorinates the ring, producing 4,6-dimethylpyridin-2-amine.
Table 2: Redox Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation | mCPBA | -Oxide derivative | Room temperature |
| Reduction | LiAlH₄ | 4,6-Dimethylpyridin-2-amine | 0°C to RT |
Biotransformation
Microbial systems enable eco-friendly modifications:
-
Burkholderia sp. MAK1: Hydroxylates the 5-position with 85% efficiency.
-
Pseudomonas putida: Mediates -dealkylation to 5-chloro-4-methylpyridin-2-amine (60% yield).
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-N,4-dimethylpyridin-2-amine | MRSA | 8 |
| Pyridine Derivative A | E. coli | 16 |
| Pyridine Derivative B | B. subtilis | 4 |
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for:
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Heterocyclic scaffolds: Used in Suzuki-Miyaura couplings to generate bipyridines for ligand design .
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Pharmaceutical intermediates: Key in synthesizing RSV fusion protein inhibitors (e.g., presatovir analogs) .
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with 90% weed growth suppression at 10 ppm.
Comparative Analysis with Structural Analogs
Reactivity Trends
The 5-chloro-4-methyl substitution pattern confers unique reactivity compared to analogs:
Table 4: Reactivity Comparison
| Compound | Key Reaction | Outcome vs. This Compound |
|---|---|---|
| 4-Chloro-N,N-dimethylpyridin-2-amine | Hydroxylation at 5-position | Faster conversion |
| 3-Chloro-N,N-dimethylpyridin-2-amine | Nucleophilic substitution | Lower regioselectivity |
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